Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-
Description
Contextual Placement of the Imidazole (B134444) Scaffold in Contemporary Chemical Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a privileged position in modern chemical and medicinal science. mdpi.comacs.org Its unique electronic characteristics, including its electron-rich nature, make it capable of binding readily with a variety of enzymes, proteins, and receptors. nih.govchemeo.com This ability to participate in multiple drug-ligand interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, underpins its frequent use as a central scaffold in drug discovery. nih.gov
The imidazole core is not only a synthetic pharmacophore but is also a fundamental component of several naturally occurring biomolecules, including the amino acid histidine, histamine, and nucleic acids. nih.gov This biological prevalence has inspired its incorporation into a multitude of FDA-approved pharmaceuticals. nih.gov Beyond medicinal applications, the imidazole scaffold is integral to other areas of research, including agrochemicals, catalysis, and the development of functional materials like dyes for solar cells and other optical applications. nih.gov This wide-ranging utility solidifies the imidazole nucleus as a versatile and enduringly significant structure in contemporary research. nih.gov
Table 1: Key Research Areas for the Imidazole Scaffold
| Research Domain | Examples of Applications | Key Characteristics Utilized |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory agents | Receptor binding, Enzyme inhibition, H-bond formation |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Solar cells, Dyes | Electronic properties, Photophysical characteristics |
| Catalysis | N-Heterocyclic Carbene (NHC) ligands | Ligand formation, Catalytic activity |
| Agrochemicals | Pesticides, Herbicides | Bioactivity, Target interaction |
Evolution of Research Trajectories Pertaining to Cyano- and Amino-Substituted Imidazoles
The functionalization of the imidazole ring with cyano (-CN) and amino (-NH2) groups has defined significant and evolving avenues of research. These substituents dramatically alter the electronic properties and reactivity of the parent scaffold, opening new possibilities for synthesis and application.
Research into cyano-substituted imidazoles has focused on both fundamental synthesis and advanced applications. Methodologies have been developed for the selective synthesis of 2-, 4-, and 5-cyanoimidazoles, demonstrating the ability to control the regiochemistry of cyanation. nih.gov In materials science, the introduction of the electron-withdrawing cyano group has been exploited to create molecules with specific photophysical properties. For instance, cyano-substituted phenanthroimidazole derivatives have been designed for use as dopant emitters in highly efficient blue Organic Light-Emitting Diodes (OLEDs). mdpi.com
The study of amino-substituted imidazoles is deeply rooted in medicinal chemistry. Research has explored the synthesis of various amino-functionalized imidazoles, from simple aminoethyl derivatives to complex imidazole-substituted amino acids. chemicalbook.commdpi.com A significant trajectory involves leveraging the 5-aminoimidazole core as a precursor for more complex heterocyclic systems. nih.gov For example, 5-amino-1,2,3-triazoles can be transformed into functionalized 1H-imidazoles, showcasing an advanced synthetic strategy. nih.gov Furthermore, conjugates derived from a 5-amino-4-cyano-imidazole core have been investigated for their potent anticancer activity, highlighting the synergy of these two functional groups. nih.gov
The convergence of both amino and cyano substituents on the same imidazole ring, as seen in the 5-amino-4-cyanoimidazole scaffold, represents a particularly fruitful area of investigation. This specific substitution pattern is a key building block in the synthesis of novel heterocyclic systems and has been explored for its potential in developing targeted therapeutics, particularly in oncology. nih.govnih.gov
Distinctive Structural Features and Their Implications for Research on Acetamide (B32628), N-(5-amino-4-cyano-1H-imidazol-1-yl)-
"Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" possesses a unique constellation of functional groups attached to the imidazole core, each contributing to its potential for academic inquiry.
5-Amino and 4-Cyano Substitution: The juxtaposition of an electron-donating amino group and an electron-withdrawing cyano group creates a "push-pull" electronic effect across the imidazole ring. This arrangement significantly influences the molecule's dipole moment, reactivity, and potential for intermolecular interactions. This scaffold is a recognized pharmacophore, with related 5-amino-4-cyano-N1-substituted benzyl (B1604629) imidazole derivatives showing promise as anticancer agents that function by inhibiting topoisomerase-II. nih.gov The 5-amino-4-cyanoimidazole core is also a versatile precursor in the synthesis of complex fused heterocyclic systems like imidazo[4,5-b]pyrrolo[3,4-d]pyridines, which have also been investigated as potential anticancer agents. nih.gov
N-(imidazol-1-yl)acetamide Moiety: The attachment of an acetamide group to the N1 position of the imidazole ring is a critical feature. This N-N bond and the associated amide functionality introduce specific conformational possibilities and hydrogen bonding capabilities. Research on other imidazole-4-N-acetamide derivatives has identified this scaffold as a novel chemotype for selectively targeting cyclin-dependent kinases (CDKs), which are crucial enzymes in tumor biology. This suggests that the N-acetamido group can play a key role in directing the molecule's interaction with specific biological targets.
Collectively, these features render "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" a molecule with significant potential for structure-activity relationship (SAR) studies. The combination of a biologically active 5-amino-4-cyano core with a target-directing N-acetamido group makes it a compelling candidate for investigation in medicinal chemistry.
Table 2: Structural Features and Research Implications
| Structural Feature | Description | Potential Research Implications |
|---|---|---|
| Imidazole Core | 5-membered aromatic heterocycle | Privileged scaffold in medicinal chemistry; versatile synthetic intermediate. mdpi.comacs.org |
| 5-Amino Group | Electron-donating group, H-bond donor | Key for biological activity, precursor for further synthesis. nih.gov |
| 4-Cyano Group | Electron-withdrawing group, H-bond acceptor | Modulates electronic properties, enhances binding affinity. nih.govmdpi.com |
| N1-Acetamide Group | Amide functionality attached to ring nitrogen | Potential to direct binding to specific targets like kinases, offers H-bonding sites. |
Overview of Principal Academic Research Domains and Open Questions
The primary academic research domain for a molecule like "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" is unequivocally medicinal chemistry , with a strong focus on oncology . The established anticancer potential of the 5-amino-4-cyano-imidazole scaffold provides a strong rationale for investigating this specific derivative as a potential therapeutic agent. nih.govnih.gov A secondary, yet crucial, domain is synthetic organic chemistry , focused on the efficient and regioselective construction of such multi-functionalized imidazoles. nih.gov
Several open questions remain that guide future research in this area:
Biological Activity and Mechanism: What is the specific biological activity profile of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-"? Does it inhibit known cancer targets like topoisomerases or cyclin-dependent kinases, and what is its mechanism of action at the molecular level? nih.gov
Structure-Activity Relationship (SAR): How does the N1-acetamido group compare to other N1 substituents (e.g., benzyl groups) in terms of potency and selectivity against cancer cell lines? nih.gov
Synthetic Accessibility: Can more efficient, scalable, and environmentally benign ("green") synthetic routes be developed for this class of compounds?
Broadening Therapeutic Applications: While oncology is a primary focus, could this substitution pattern yield activity against other targets, such as microbial or inflammatory pathways, where imidazoles have also shown promise? nih.gov
Addressing these questions will be pivotal in fully elucidating the academic and potentially therapeutic value of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" and its chemical relatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-4-cyanoimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-4(12)10-11-3-9-5(2-7)6(11)8/h3H,8H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKBBYNBZSCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC(=C1N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447582 | |
| Record name | Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141563-17-9 | |
| Record name | Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acetamide, N 5 Amino 4 Cyano 1h Imidazol 1 Yl and Its Structural Analogs
Retrosynthetic Analysis and Identification of Key Synthetic Precursors
A logical retrosynthetic analysis of the target compound, Acetamide (B32628), N-(5-amino-4-cyano-1H-imidazol-1-yl)-, identifies two primary strategic disconnections. The first is the disconnection of the N-acetyl group, leading back to the key intermediate, 1,5-diamino-4-cyano-1H-imidazole. The second involves breaking the N1-N(amino) bond, suggesting a precursor such as 5-amino-4-cyano-1H-imidazole which would require a subsequent N-amination step.
Further deconstruction of the imidazole (B134444) ring itself points to a critical and highly versatile precursor: diaminomaleonitrile (B72808) (DAMN) . This C4 building block provides the foundational C4-C5 fragment, already equipped with the requisite amino and cyano groups. This analysis suggests two main forward synthetic approaches:
Pathway A: Cyclization of a diaminomaleonitrile derivative with a C1 synthon to form the 5-amino-4-cyano-1H-imidazole core, followed by N-amination at the N1 position and subsequent acetylation.
Pathway B: Cyclization of diaminomaleonitrile with a hydrazine-derived C1 synthon (e.g., a derivative of formohydrazide) to directly install the N-amino group during ring formation, followed by a final acetylation step.
This analysis establishes diaminomaleonitrile, N-aminating reagents (such as hydroxylamine-O-sulfonic acid), and acetylating agents (like acetyl chloride or acetic anhydride) as the key synthetic precursors.
Precursors for the Imidazole Core Ring Formation
The principal precursor for the formation of the 5-amino-4-cyano-imidazole core is diaminomaleonitrile (DAMN). DAMN, a tetramer of hydrogen cyanide, is a well-established starting material for a vast array of nitrogen-containing heterocycles, including imidazoles and purines. acs.org Its structure is advantageous as it already contains the vicinal amino and cyano groups corresponding to the C5 and C4 positions of the target imidazole ring.
The synthesis of DAMN itself can be achieved through the base-catalyzed oligomerization of hydrogen cyanide. researchgate.net This process makes it a readily accessible and cost-effective starting point for complex heterocyclic synthesis. The reaction of DAMN with various one-carbon synthons, such as triethyl orthoformate or derivatives of formic acid, provides the necessary components for the cyclization to form the imidazole ring.
Introduction of Cyano, Amino, and Acetamide Moieties
The synthetic strategy for Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- is largely dictated by the timing and method of introducing the three key functional groups.
Cyano and Amino Moieties (at C4 and C5): The presence of the 4-cyano and 5-amino groups is efficiently addressed by using diaminomaleonitrile (DAMN) as the starting material. This precursor inherently contains the required (H2N)C=C(CN) fragment, which becomes the C5-C4 segment of the imidazole ring. Therefore, the synthesis does not require separate steps for the introduction of these groups but rather focuses on the cyclization of this pre-functionalized building block. acs.org
Acetamide Moiety (at N1): The introduction of the N-acetamido group represents the most critical functionalization step and can be approached via two distinct strategies:
Post-Cyclization N-Amination and Acetylation: This common and versatile approach involves first forming the 5-amino-4-cyano-1H-imidazole ring. The unsubstituted N1-position of this intermediate is then subjected to an electrophilic amination reaction. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-(p-toluenesulfonyl)hydroxylamine are effective for the N-amination of azole rings. researchgate.net The resulting 1,5-diamino-4-cyano-1H-imidazole, a hydrazine (B178648) derivative, can then be selectively acetylated on the exocyclic N1-amino group. Standard acetylating agents like acetyl chloride or acetic anhydride (B1165640) under basic conditions can achieve this transformation to yield the final product. ias.ac.in
Direct Cyclization with a Hydrazine Derivative: An alternative, more convergent strategy involves incorporating the N-amino functionality during the initial ring formation. This can be accomplished by reacting DAMN with a C1 synthon that already contains the N-N bond, such as acetylhydrazine or a related derivative. Cyclization would directly yield an N-aminoimidazole intermediate, which could then be acetylated if the acetyl group was not already part of the cyclizing agent. rsc.orgrsc.org
Classical and Modern Synthetic Strategies for Imidazole Functionalization
The synthesis of functionalized imidazoles is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of modern, more efficient strategies. mdpi.com
Condensation Reactions and Cyclization Pathways
The formation of the 5-amino-4-cyanoimidazole ring is classically achieved through condensation and subsequent cyclization reactions. A widely employed method involves the reaction of diaminomaleonitrile (DAMN) with triethyl orthoformate. In this reaction, one of the amino groups of DAMN condenses with the orthoformate, which serves as a one-carbon source. The resulting intermediate then undergoes an intramolecular cyclization, driven by the elimination of ethanol (B145695), to form the imidazole ring system.
Another established pathway is the base-catalyzed cyclization of (Z)-N'-(2-amino-1,2-dicyanovinyl)formamidine. This precursor, which can be derived from DAMN, cyclizes in the presence of a base to yield 5-amino-4-cyanoformimidoylimidazoles, which can be further converted to the desired 5-amino-4-cyanoimidazole core. researchgate.net These condensation-cyclization strategies are robust and allow for the synthesis of the core heterocyclic structure from acyclic precursors.
Multicomponent Reactions (MCRs) and One-Pot Syntheses
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) and one-pot procedures due to their high efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. While a specific MCR for the direct synthesis of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- is not prominently documented, analogous MCRs for highly substituted aminoimidazoles are well-established.
For example, the Groebke-Blackburn-Bienaymé reaction is a powerful MCR that combines a 2-aminoazole (like 2-aminoimidazole), an aldehyde, and an isocyanide in the presence of a Lewis or Brønsted acid catalyst. This reaction constructs fused aminoimidazole systems in a single step. Such methodologies highlight the potential for developing a convergent one-pot synthesis for the target molecule or its analogs, potentially combining the cyclization, amination, and acetylation steps into a streamlined process.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and yield of synthetic routes to functionalized imidazoles are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.
In the context of multicomponent reactions for the synthesis of aminoimidazole derivatives, extensive optimization studies have been performed. For instance, in the zirconium(IV) chloride-catalyzed synthesis of 5-aminoimidazo[1,2-a]imidazoles, various Lewis and Brønsted acids were screened, with ZrCl₄ proving to be the most effective catalyst. The choice of solvent also played a critical role, with polar, high-boiling point solvents like polyethylene (B3416737) glycol (PEG-400) providing superior results over other solvents like methanol (B129727) or n-butanol. Temperature and catalyst loading were also fine-tuned to maximize yield and minimize reaction time.
The table below summarizes the optimization of a model three-component reaction for a related aminoimidazole synthesis, illustrating the systematic approach required to achieve process efficiency.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ZrCl₄ (10) | MeOH | Reflux | 12 | 45 |
| 2 | ZrCl₄ (10) | n-BuOH | 110 | 10 | 52 |
| 3 | ZrCl₄ (10) | PEG-400 | 75 | 4 | 85 |
| 4 | ZrCl₄ (10) | PEG-400 | 55 | 4 | 71 |
| 5 | ZrCl₄ (5) | PEG-400 | 75 | 4 | 62 |
| 6 | p-TsOH (10) | PEG-400 | 75 | 6 | 35 |
| 7 | ZnCl₂ (10) | PEG-400 | 75 | 6 | Trace |
| 8 | None | PEG-400 | 75 | 12 | No Reaction |
This systematic optimization demonstrates that for related syntheses, a combination of a suitable Lewis acid catalyst (ZrCl₄) and an appropriate solvent (PEG-400) at an elevated temperature is crucial for achieving high process efficiency. Similar principles would be applied to optimize the specific steps in the synthesis of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-.
Solvent Effects and Catalysis in the Synthesis of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-
The choice of solvent and catalyst is critical in the synthesis of highly substituted imidazoles, influencing reaction rates, yields, and even the isomeric purity of the product.
Solvent Effects: The polarity and protic nature of the solvent can significantly impact the synthesis of the imidazole ring and the subsequent acetylation step.
Imidazole Ring Formation: The cyclization to form the 5-amino-4-cyano-1H-imidazole core, often derived from precursors like diaminomaleonitrile (DAMN), can be influenced by the solvent's ability to stabilize charged intermediates. nih.govacs.org Polar protic solvents, such as water and alcohols (e.g., ethanol), can facilitate these reactions through hydrogen bonding. nano-ntp.com However, in some cases, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be preferred to better control the reaction environment and solubilize reagents. nano-ntp.comnih.gov For the synthesis of related 2,4,5-triaryl-1H-imidazoles, a mixture of ethanol and water has been shown to be highly effective. nano-ntp.com
N-Acetylation: The selective acetylation of the exocyclic amino group of a putative 1,5-diamino-4-cyano-1H-imidazole intermediate would likely be performed in an aprotic solvent to prevent competition from the solvent as a nucleophile. Solvents such as N,N-dimethylacetamide (DMAc) can themselves act as an acetylating agent source in the presence of reagents like N,N'-carbonyldiimidazole. researchgate.net
Catalysis: Both acidic and basic catalysts, as well as transition metals, play a crucial role in imidazole synthesis.
Acid/Base Catalysis: The cyclization reactions to form substituted imidazoles are often catalyzed by acids or bases. For instance, the synthesis of 5-amino-4-cyanoimidazoles can be achieved through base-catalyzed cyclization. researchgate.net Lewis acids like zirconium(IV) chloride have been effectively used in three-component reactions to synthesize fused aminoimidazoles. nih.govfrontiersin.org
Transition Metal Catalysis: Palladium-catalyzed carboamination reactions have been developed for the synthesis of 2-aminoimidazoles, demonstrating the utility of transition metals in forming C-N bonds during the annulation step. nih.govacs.org While not directly applicable to the proposed synthesis of the target molecule, this highlights the potential for metal-catalyzed approaches in constructing complex imidazole systems.
The following table summarizes the potential impact of different solvent types on the key synthetic steps for Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-.
| Synthetic Step | Solvent Type | Potential Effects |
| Imidazole Ring Formation | Polar Protic (e.g., Ethanol, Water) | Stabilizes charged intermediates, potentially increasing reaction rates. nano-ntp.com |
| Aprotic (e.g., DMF, DMSO) | Good solubility for reagents, avoids solvent participation in the reaction. nano-ntp.comnih.gov | |
| N-Acetylation | Aprotic (e.g., DMAc, THF) | Prevents side reactions with the solvent; DMAc can also serve as an acetyl source. researchgate.net |
Temperature, Pressure, and Reaction Time Optimization
The optimization of physical parameters such as temperature, pressure, and reaction time is essential for maximizing yield and purity while minimizing energy consumption and by-product formation.
Temperature: The reaction temperature can have a profound effect on both the rate and outcome of the synthesis.
For the formation of the imidazole ring, temperatures can range from room temperature to reflux conditions, depending on the specific reagents and catalysts used. nih.govnano-ntp.com In some solvent-free syntheses of imidazole derivatives, heating to around 70°C for a short duration has proven effective. asianpubs.org
Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. nih.govfrontiersin.org For example, in the synthesis of 5-aminoimidazo[1,2-a]imidazoles, microwave heating at 140°C reduced the reaction time to just 10 minutes. nih.govfrontiersin.org
Pressure: While many imidazole syntheses are conducted at atmospheric pressure, variations in pressure could be employed, particularly for reactions involving gaseous reagents or intermediates. However, for the likely solution-phase synthesis of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-", pressure is not expected to be a primary optimization parameter.
Reaction Time: The duration of the reaction is a critical factor to monitor to ensure complete conversion of starting materials without promoting the degradation of the product or the formation of by-products. Reaction times can vary from minutes under microwave conditions to several hours or even days for less reactive systems at lower temperatures. nih.govnih.govfrontiersin.orgthieme-connect.com
The table below outlines the typical ranges and effects of these parameters in related imidazole syntheses.
| Parameter | Typical Range | Effects on Synthesis |
| Temperature | Room Temperature to 140°C | Higher temperatures generally increase reaction rates but may lead to by-products. Microwave heating can significantly reduce reaction times. nih.govfrontiersin.orgasianpubs.org |
| Pressure | Atmospheric | Generally sufficient for most solution-phase imidazole syntheses. |
| Reaction Time | 10 minutes to 48 hours | Optimization is crucial to maximize yield and minimize degradation. Shorter times are often achieved with microwave assistance. nih.govnih.govfrontiersin.org |
Green Chemistry Approaches and Sustainable Synthetic Routes
In line with the principles of green chemistry, modern synthetic methodologies for imidazole derivatives aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.net
Solvent-Free and Aqueous Media: One of the most effective green approaches is the elimination of volatile organic solvents. Solvent-free reactions, often facilitated by heating or microwave irradiation, have been successfully applied to the synthesis of imidazole derivatives, offering advantages such as high yields and simple work-up procedures. asianpubs.orgwjbphs.com The use of water or deep eutectic solvents (DESs) as reaction media is another promising green alternative. wjbphs.commdpi.com For instance, a high-yield synthesis of 2-aminoimidazoles has been achieved in a choline (B1196258) chloride-urea deep eutectic solvent. mdpi.com
Bio-catalysts: The use of natural, biodegradable catalysts is a key aspect of green chemistry. Lemon juice, which is acidic, has been employed as an effective bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering benefits like low cost and easy availability. jipbs.comresearchgate.net
The following table highlights some green chemistry strategies applicable to imidazole synthesis.
| Green Chemistry Approach | Description | Advantages |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under thermal or microwave conditions. asianpubs.orgwjbphs.com | Reduced solvent waste, simplified purification, often faster reactions. |
| Aqueous Media | Using water as the solvent. nano-ntp.com | Environmentally benign, low cost, non-flammable. |
| Deep Eutectic Solvents (DESs) | Using mixtures of compounds like choline chloride and urea (B33335) as solvents. mdpi.com | Biodegradable, low toxicity, can be recycled. |
| Bio-catalysis | Employing natural catalysts like lemon juice. jipbs.comresearchgate.net | Renewable, inexpensive, non-toxic. |
| Multicomponent Reactions | Combining multiple reactants in a one-pot synthesis. nih.govfrontiersin.orgnih.gov | High atom economy, reduced waste, operational simplicity. |
Synthesis of Structurally Related Analogs and Derivatives of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- for Mechanistic and Exploratory Studies
The synthesis of structural analogs is crucial for understanding reaction mechanisms and exploring structure-activity relationships. For "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-", analogs can be designed by modifying the substituents on the imidazole ring or the N-acyl group.
Variation of the N-Acyl Group: The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) by using the corresponding acylating agents (e.g., propionic anhydride, benzoyl chloride) in the final step. This would allow for an investigation into the electronic and steric effects of this substituent.
Modification of the Imidazole Core:
N-1 Position: Instead of an amino group at the N-1 position, other substituents can be introduced. For example, starting with 5-amino-4-cyanoimidazole, N-alkylation or N-arylation could be performed. nih.gov
C-2 and C-5 Positions: The substituents at the C-2 and C-5 positions can be varied by selecting different starting materials for the imidazole ring synthesis. For instance, multicomponent reactions allow for the introduction of diverse groups at these positions by varying the aldehyde and isocyanide components. nih.govfrontiersin.org The synthesis of 2-aryl-5-cyano-1H-imidazole derivatives has been reported starting from diaminomaleonitrile-based imines and various aromatic aldehydes. nih.govacs.org
These synthetic variations would provide a library of related compounds, enabling a systematic study of their chemical properties and potential applications.
Advanced Structural and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.
¹H and ¹³C NMR Spectral Analysis: Chemical Shifts and Coupling Constants
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural elucidation.
¹H NMR: This technique would identify all unique proton environments in Acetamide (B32628), N-(5-amino-4-cyano-1H-imidazol-1-yl)-. Key expected signals would include:
A singlet for the methyl (CH₃) protons of the acetamide group.
A singlet for the C2-H proton on the imidazole (B134444) ring.
A broad singlet for the protons of the C5-amino (NH₂) group.
A singlet for the N-H proton of the acetamide group. The chemical shift (δ, in ppm) of each signal would provide clues about the electronic environment of the protons. For example, the imidazole ring proton would be expected in the aromatic region, while the acetyl methyl protons would be in the aliphatic region. Spin-spin coupling constants (J, in Hz) between adjacent non-equivalent protons, if present, would reveal connectivity, though many signals in this specific molecule are expected to be singlets.
¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule. Expected signals would include:
A signal for the carbonyl carbon (C=O) of the acetamide group at a characteristic downfield shift.
Signals for the carbon atoms of the imidazole ring (C2, C4, C5).
A signal for the cyano (C≡N) carbon.
A signal for the methyl (CH₃) carbon of the acetamide group. The chemical shifts would confirm the presence of the different functional groups.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | ~2.1 | ~25 |
| Acetyl C=O | - | ~170 |
| Imidazole C2-H | ~7.5-8.0 | ~135-145 |
| Imidazole C4 | - | ~100-110 |
| Imidazole C5 | - | ~140-150 |
| Cyano C≡N | - | ~115-120 |
| Amino NH₂ | ~5.0-6.0 | - |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial Relationships
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily confirm the absence of H-H coupling for the expected singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of the imidazole C2-H and the acetyl CH₃ to their corresponding ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, it could show spatial proximity between the acetamide N-H proton and the imidazole C2-H proton, depending on the rotational conformation around the N-N bond.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- (C₆H₆N₆O). This highly accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
In MS/MS, the molecular ion is isolated and then fragmented. The analysis of these fragment ions provides evidence for the structure of the molecule. Key expected fragmentation pathways would include:
Loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O).
Cleavage of the N-N bond.
Fragmentation of the imidazole ring. Studying these fragments helps to piece together the molecular structure, confirming the connectivity of the acetamide and the cyano-amino-imidazole moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
IR and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for identifying the types of bonds and functional groups present.
For Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-, key vibrational bands would be expected for:
N-H stretching: For the amino (NH₂) and amide (N-H) groups, typically appearing as sharp or broad bands in the 3100-3500 cm⁻¹ region.
C-H stretching: For the methyl and imidazole C-H bonds, usually found around 2900-3100 cm⁻¹.
C≡N stretching: A sharp, intense absorption for the nitrile group, expected in the 2210-2260 cm⁻¹ region.
C=O stretching: A strong, sharp absorption for the amide carbonyl group, typically around 1650-1690 cm⁻¹.
N-H bending: For the amino and amide groups, in the 1550-1650 cm⁻¹ region.
C=C and C=N stretching: For the imidazole ring, in the 1400-1600 cm⁻¹ region.
Hypothetical Infrared Spectroscopy Data Table (Note: This table is illustrative and not based on experimental data.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3100 - 3300 |
| Nitrile (C≡N) | Stretch | 2210 - 2260 |
| Amide (C=O) | Stretch | 1650 - 1690 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Crystal Growth Techniques for Single Crystal Formation
The foundation of a successful X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a compound like Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-, various techniques could be employed to achieve crystals suitable for diffraction experiments. A common and effective method is slow evaporation from a saturated solution. This involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate gradually over a period of days or weeks. The choice of solvent is critical and is often determined empirically by testing a range of solvents with varying polarities.
Another widely used technique is vapor diffusion. This can be performed in two ways: liquid-vapor diffusion and vapor-vapor diffusion. In liquid-vapor diffusion, a concentrated solution of the compound is placed in a small open container, which is then enclosed in a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution of the compound reduces its solubility, leading to the formation of crystals.
Data Collection and Refinement Procedures
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray beams, is then processed. This involves indexing the diffraction spots to determine the unit cell parameters and the crystal system. The intensities are integrated and corrected for various experimental factors. The resulting data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is generated based on the electron distribution of the molecule. This surface provides a unique way to partition the crystal electron density into molecular fragments.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and visualize the regions of the molecule that are involved in intermolecular contacts. The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides a clear picture of the close contacts, such as hydrogen bonds and other short interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The specific wavelengths of light that are absorbed are characteristic of the electronic structure of the molecule and provide information about the chromophoric properties of the compound.
For Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-, the imidazole ring, the cyano group, and the amino group constitute a chromophoric system. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and may appear at longer wavelengths.
The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the solvent polarity. By recording the UV-Vis spectra in a series of solvents with different polarities, solvatochromic effects can be studied, which can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By modeling the electron density, DFT calculations can identify the minimum energy conformation on the potential energy landscape. The B3LYP/6-311G(d,p) level of theory is a common choice for such calculations, providing a balance between accuracy and computational cost. nih.gov
For "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-", DFT optimization would reveal key structural parameters. The resulting geometry would likely be non-planar, with specific bond lengths and angles defining the spatial relationship between the acetamide (B32628) group and the substituted imidazole (B134444) ring. electrochemsci.org This information is crucial for understanding how the molecule interacts with biological targets.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C≡N (cyano) | ~1.16 Å | |
| N-H (amino) | ~1.01 Å | |
| C-N (imidazole ring) | ~1.35 - 1.39 Å | |
| Bond Angle | O=C-N (amide) | ~122° |
| N-C≡N (cyano) | ~178° | |
| Dihedral Angle | C-N-C-C (ring-amide) | Varies |
Note: These are representative values for similar functional groups and would be precisely determined for the specific molecule via DFT calculation.
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theoretical accuracy for determining electronic structure compared to DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is essential for precise energy and property calculations. These computationally intensive methods are often used to benchmark results obtained from more economical methods like DFT for smaller, related molecules to ensure the chosen DFT functional is appropriate.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher susceptibility to chemical reactions and charge transfer within the molecule. nih.gov For "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-", the HOMO is expected to be localized primarily on the electron-rich 5-amino-1H-imidazolyl moiety, while the LUMO may be distributed across the electron-withdrawing cyano and acetamide groups.
Table 2: Representative Frontier Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -5.3 to -6.0 | Electron-donating capacity; potential site for electrophilic attack |
| LUMO | ~ -0.2 to -1.0 | Electron-accepting capacity; potential site for nucleophilic attack |
| Energy Gap (ΔE) | ~ 4.5 to 5.1 | Indicator of chemical reactivity and stability |
Note: Values are typical for similar nitrogen-containing heterocyclic compounds and are used here for illustrative purposes. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. electrochemsci.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential. electrochemsci.orgresearchgate.net
For "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-", the MEP map would likely show the most negative potential localized around the nitrogen atom of the cyano group and the oxygen atom of the acetamide's carbonyl group, identifying them as primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms of the amino group, indicating their electrophilic character. electrochemsci.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into localized Lewis-like structures (bonds and lone pairs). nih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. acadpubl.eu
Table 3: Potential NBO Second-Order Perturbation Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) of Amino | π* (C=C) of Imidazole | High |
| LP (O) of Carbonyl | σ* (N-C) of Amide | Moderate |
| π (C=C) of Imidazole | π* (C≡N) of Cyano | Moderate |
Note: LP denotes a lone pair. The table illustrates expected intramolecular charge transfer (ICT) interactions and their relative strengths.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior
While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" in an aqueous solution would reveal its conformational flexibility and the stability of its interactions with water molecules. A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time relative to a reference structure. A stable RMSD value over the course of the simulation indicates that the molecule maintains a consistent and stable conformation. nih.govresearchgate.net Such simulations are crucial for understanding how the molecule behaves in a physiological environment.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Computational Models
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-, offering insights that complement experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions. researchgate.net Techniques such as the Gauge-Independent Atomic Orbital (GIAO) method are utilized for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govsemanticscholar.org Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the UV-Vis absorption spectrum. nih.govresearchgate.net
Vibrational frequencies for Infrared (IR) and Raman spectroscopy are also calculated using DFT methods. The computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental spectra. researchgate.net These computational approaches allow for the assignment of specific spectral features to corresponding molecular motions or electronic transitions, aiding in the structural elucidation of the compound. researchgate.netresearchgate.net
Table 1: Predicted Spectroscopic Data for Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- (Note: These values are illustrative examples based on standard computational methods like DFT B3LYP/6-311++G(d,p) and are not experimental results.)
| Parameter | Predicted Value | Methodology |
|---|---|---|
| ¹H NMR | Chemical shifts (ppm) for various protons | GIAO |
| ¹³C NMR | Chemical shifts (ppm) for various carbons | GIAO |
| IR | Key vibrational frequencies (cm⁻¹): N-H stretch, C≡N stretch, C=O stretch | DFT |
| UV-Vis | Maximum absorption wavelength (λmax in nm) | TD-DFT |
Investigation of Tautomerism and Isomerism of the Imidazole Moiety and its Derivatives
The imidazole ring and its derivatives are known to exhibit tautomerism, a phenomenon where molecules exist as a mixture of two or more interconvertible structural isomers. For Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-, several tautomeric forms are possible due to the migration of a proton. Prototropic tautomerism is the most common type in such heterocyclic systems. nih.gov
Key tautomeric possibilities include:
Imidazole Ring Tautomerism: The proton on the imidazole nitrogen can potentially migrate between the N1 and N3 positions, although in this specific N-substituted compound, this is less likely unless a ring-chain tautomerism occurs. More relevant is the tautomerism involving the exocyclic amino group.
Amino-Imino Tautomerism: The exocyclic 5-amino group can exist in equilibrium with its imino tautomer. The relative stability of these forms is highly dependent on the electronic environment, solvent, and conjugation effects. rsc.org
Computational methods, particularly DFT, are crucial for studying these equilibria. rsc.org By calculating the ground-state energies of the different tautomers, researchers can predict the most stable form and the relative populations of each tautomer at equilibrium. These studies often correlate well with experimental data obtained from techniques like ¹H and ¹⁵N NMR spectroscopy. researchgate.netnih.gov
Table 2: Potential Tautomers of the Imidazole Moiety
| Tautomer Type | Description | Relative Stability Factor |
|---|---|---|
| Amino Form | The exocyclic nitrogen is an -NH₂ group. | Generally favored in aromatic systems due to preservation of ring aromaticity. |
| Imino Form | The exocyclic nitrogen forms a C=N double bond, with a proton shifted to a ring nitrogen. | Can be stabilized by specific substituent effects or solvent interactions. rsc.org |
Reaction Pathway Elucidation and Transition State Analysis for Reactions Involving the Compound
Computational chemistry is instrumental in mapping the reaction pathways for syntheses and transformations involving complex organic molecules. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine activation energies. This provides a deep understanding of the reaction mechanism and factors controlling selectivity. acs.org
For reactions involving Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-, such as the synthesis of the imidazole ring or subsequent modifications of its functional groups (e.g., hydrolysis or addition to the cyano group), computational analysis can elucidate the step-by-step process. benthamopenarchives.com Transition state theory is applied to locate the highest energy point along the reaction coordinate, the transition state structure. The energy barrier (activation energy) calculated from the reactant to the transition state determines the reaction rate. acs.org
For example, in a potential cyclization reaction to form the imidazole ring, computational models can compare different possible mechanistic pathways, such as those catalyzed by transition metals, and identify the most energetically favorable route. beilstein-journals.org These calculations can reveal the geometries of transition states and the role of catalysts in lowering the activation energy. acs.org
| Activation Energy (Ea) | Ets - Er | A lower Ea indicates a faster reaction rate. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazole derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties, QSAR is a valuable tool in drug discovery. espublisher.comjopir.in
A QSAR study on a series of analogs of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- would involve several key steps:
Data Collection: Gathering a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values from in vitro assays).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation, q²) and external validation techniques (predicting the activity of a separate test set of compounds). nih.gov
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. researchgate.net
Table 4: Typical Parameters in a QSAR Model Report
| Parameter | Description | Acceptable Value |
|---|---|---|
| n | Number of compounds in the dataset. | Varies by study. |
| r² (Coefficient of Determination) | A measure of the model's ability to fit the training data. | > 0.6 |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |
| F-test | A statistical test of the model's significance. | High value indicates significance. |
| r²_pred (External validation r²) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 |
Biochemical and Molecular Interactions of Acetamide, N 5 Amino 4 Cyano 1h Imidazol 1 Yl Excluding Clinical Studies
In Vitro Enzyme Binding and Inhibition Kinetics
In vitro studies are crucial for characterizing the interaction of a compound with specific enzymes in a controlled, cell-free environment. This approach allows for the precise determination of inhibitory constants and the elucidation of the mechanism of action.
Determination of IC50 and Ki Values in Cell-Free Systems
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
Currently, there is no published data detailing the IC50 or Ki values for Acetamide (B32628), N-(5-amino-4-cyano-1H-imidazol-1-yl)- against any specific enzymes.
Mechanistic Studies of Enzyme Inhibition (e.g., Topoisomerase II, IMPDH)
Mechanistic studies aim to define how a compound inhibits an enzyme's activity, for instance, whether it is a competitive, non-competitive, or uncompetitive inhibitor. Enzymes such as DNA topoisomerases and Inosine-5ʹ-monophosphate dehydrogenase (IMPDH) are important targets for various therapeutic agents. nih.govnih.gov IMPDH, in particular, is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov Its inhibition can lead to the depletion of guanine nucleotides, thereby halting DNA and RNA synthesis. nih.gov
No studies describing the specific mechanism of inhibition of Topoisomerase II, IMPDH, or other enzymes by Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- are available in the current body of scientific literature.
Receptor Ligand Binding and Affinity Profiling in Isolated Systems
This type of research involves screening a compound against a panel of isolated receptors to determine its binding affinity and selectivity. This is a critical step in understanding a molecule's potential on- and off-target effects.
There is no available data on the receptor ligand binding profile or affinity of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- for any known physiological receptors.
Investigation of Molecular Targets and Downstream Biochemical Pathways in Model Systems
Identifying the molecular targets of a compound is fundamental to understanding its biological effects. Once a target is engaged, it can trigger a cascade of downstream events, altering various biochemical pathways within a cell.
The specific molecular targets and the subsequent modulation of downstream biochemical pathways for Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- have not been identified or reported in published research.
Cellular Permeability and Intracellular Distribution Studies in Cell Lines (In Vitro)
These studies assess the ability of a compound to cross the cell membrane and its subsequent localization within different cellular compartments. This is vital for a compound to reach its intracellular target.
There are no published in vitro studies that have investigated the cellular permeability or the intracellular distribution of Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- in any cell lines.
Modulation of Specific Cellular Processes in Cultured Cells
Research in this area examines the effect of a compound on fundamental cellular processes such as cell proliferation, apoptosis (programmed cell death), and cell cycle progression in cultured cells. For example, some acetamide derivatives have been shown to induce both apoptosis and autophagy in cancer cell lines. nih.gov
However, no specific data exists that describes the modulation of these or other cellular processes in cultured cells by Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-.
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For derivatives related to the N-imidazolylacetamide scaffold, SAR investigations have elucidated the importance of various structural features in determining their in vitro efficacy. Although specific SAR data for Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- is not extensively detailed in the available literature, analysis of related acetamide and imidazole-containing compounds provides significant insights into the structural modifications that influence biological activity.
For instance, in a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, modifications to the acetamide and aminophenyl moieties led to the identification of compounds with high in vitro potency against multiple cancer cell lines, including those resistant to standard therapies. nih.gov Similarly, studies on acetamide-sulfonamide conjugates revealed that the nature of the central core, which includes the acetamide scaffold, plays a pivotal role in their inhibitory action against enzymes like urease. mdpi.com
In another study concerning imidazoisoquinolinone derivatives, SAR analysis demonstrated that substitutions on the N-aryl group significantly impacted their anti-trypanosomal activity. nih.gov These findings underscore the principle that modifications to the peripheral chemical groups attached to a core heterocyclic structure can fine-tune both the potency and selectivity of the compound. The strategic placement of substituents can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with the target protein.
The table below summarizes SAR findings from studies on compounds containing acetamide or imidazole (B134444) moieties, highlighting the effect of different substituents on their biological activity.
| Compound Series | Core Scaffold | Key Structural Modifications | Impact on In Vitro Activity |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives | Thiazolyl-acetamide | Variations in the aminophenyl and acetamide groups | Led to the discovery of a lead compound with high potency against sensitive and resistant cancer cell lines. nih.gov |
| Acetamide-Sulfonamide Conjugates | Acetamide-Sulfonamide | Based on the central core containing the acetamide scaffold | All synthesized conjugates showed effective inhibition against the urease enzyme. mdpi.com |
| Imidazoisoquinolinone Derivatives | Imidazoisoquinoline | Development of N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides | Four compounds exhibited higher activity against Trypanosoma cruzi than the reference drug Nifurtimox. nih.gov |
| 1-Aryl-1-(3-(dimethylamino)propyl)phthalans | Phthalan | Introduction of cyano-substitutions | Compounds demonstrated potent and selective 5-HT uptake inhibiting properties. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)
In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-target interactions at a molecular level. These computational techniques provide detailed insights into how a molecule like Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- might bind to its biological target, predicting the binding conformation, stability, and key intermolecular interactions.
Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ekb.eg This method helps in understanding the binding mechanism and is often used to screen virtual libraries of compounds for potential biological activity. Following docking, MD simulations can be performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. najah.edunih.gov MD simulations confirm the stability of predicted binding modes and provide a more detailed picture of the interactions, including the role of solvent molecules and the flexibility of the protein. growingscience.comscielo.br
For various heterocyclic compounds containing imidazole or acetamide functionalities, these simulations have been instrumental. For example, docking studies on imidazolidinone derivatives identified their binding affinities to cyclooxygenase-2 (COX-2), which were later confirmed for stability through MD simulations. najah.edu Similarly, for acetamide-sulfonamide scaffolds, in silico investigations helped to elucidate the function of potent inhibitors against the urease enzyme. mdpi.com
Molecular docking studies are instrumental in predicting the specific binding modes of ligands within the active site of a target protein and quantifying the strength of these interactions through scoring functions, often expressed in kcal/mol. najah.eduscielo.br These studies reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. ekb.egnajah.edu
For example, in a study of imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors, molecular docking revealed that the most potent compounds achieved excellent binding scores of -8.0 and -8.4 kcal/mol. scielo.br Docking analysis of imidazolidinone derivatives targeting COX-2 showed strong affinities with docking scores as low as -11.569 kcal/mol, surpassing the reference ligand. najah.edu The stability of these docked complexes was further validated by MD simulations, which confirmed consistent ligand-protein interactions throughout the simulation period. najah.edu
These in silico studies consistently highlight the importance of specific amino acid residues in the active site that form key contacts with the ligand. For example, docking of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor showed strong interactions with residues GLN72 and HIS73. researchgate.net Such detailed predictions of binding modes and interaction energies are fundamental for understanding the molecular basis of a compound's activity and for guiding further optimization.
The following table presents a summary of molecular docking results for various compounds featuring related structural motifs.
| Compound Series | Target Protein | Predicted Binding Score (kcal/mol) | Key Interacting Residues |
| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II | -8.0 to -8.4 | Not specified |
| Imidazolidinone derivatives | COX-2 | -11.240 to -11.569 | Hydrophobic and hydrophilic amino acids |
| Thiazolo[3,2-a]pyridine derivatives | α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63, His101, Asp197, His299, Asp300, His305 |
| 1,3,4-Oxadiazole derivatives | EGFR | PLP Fitness: 98.88 to 99.59 | HIS524 |
| 1-Trityl-5-azaindazole derivatives | MDM2 receptor | Binding Energy: -3.592025e+02 kcal/mol | GLN72, HIS73 |
The insights gained from SAR and molecular docking studies form the foundation for hotspot analysis and the rational design of new, more effective ligands. Hotspot analysis identifies specific regions within a protein's binding site that contribute most significantly to the binding energy. By identifying these "hotspots," medicinal chemists can rationally design molecules that make optimal interactions with these key residues, thereby enhancing potency and selectivity.
The process of rational design involves modifying a lead compound's structure to improve its fit and interactions with the target. For example, if docking studies reveal an unoccupied hydrophobic pocket near the bound ligand, a hydrophobic group can be added to the ligand's scaffold to fill this pocket, potentially increasing binding affinity. This strategy is evident in the development of various acetamide and imidazole derivatives. mdpi.comnih.gov The design strategy for new acetamide–sulfonamide scaffolds was based on retaining the essential pharmacophoric elements while introducing modifications to improve interactions within the enzyme's active site. mdpi.com
By combining SAR data with the detailed 3D interaction models from docking and MD simulations, researchers can create a comprehensive map of the binding site. This map highlights which functional groups on the ligand are essential for activity and where modifications can be made to improve pharmacological properties. For instance, the development of new 5-acetamidoaurones as antimicrobial agents showed that specific substitutions on the B ring were a promising strategy for enhancing activity and safety, demonstrating a successful application of rational design. nih.gov
Extensive Research Reveals Limited Data on "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" in Specified Advanced Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)- within the advanced chemical biology and materials science applications outlined in the user's request.
The investigation sought to detail the compound's role in several highly specialized areas, including its use as a chemical probe, its integration into supramolecular structures, its optical properties, its function in biocatalysis, and its utility in sensor development. Despite targeted searches for the compound, its derivatives, and its potential CAS number, no dedicated studies or detailed findings corresponding to the requested article structure were identified.
The search did yield information on related precursor molecules, such as 5-amino-1H-imidazole-4-carbonitrile, and on broader concepts like chemo-enzymatic synthesis and the development of fluorescent probes using other imidazole or acetamide derivatives. However, none of the retrieved sources provided specific data or detailed research findings directly concerning "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" in the following contexts:
Applications in Advanced Chemical Biology and Materials Science Research
Utilization in Analytical Methodologies and Sensor Development:There is no evidence of this compound being utilized in the development of analytical methods or chemical sensors.
This absence of specific data indicates that "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" may be a novel or sparsely studied compound, with its potential applications in these advanced fields yet to be explored or published in accessible scientific literature. Therefore, the generation of a thorough and scientifically accurate article adhering to the requested detailed outline is not possible at this time.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
One-Pot Syntheses: Developing multi-component, one-pot reactions can significantly streamline the synthesis of complex imidazole-acetamide structures. asianpubs.org This approach reduces the number of intermediate purification steps, saving time, resources, and minimizing solvent usage. asianpubs.org
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like water is gaining traction. asianpubs.orgijpsr.com These methods not to only reduce the environmental impact but can also in some cases, lead to higher yields and easier product isolation. asianpubs.org
Biocatalysis: The use of enzymes or whole-organism biocatalysts, such as lemon juice, presents a novel and sustainable approach to catalysis. researchgate.net These biocatalysts are biodegradable, inexpensive, and can offer high selectivity under mild reaction conditions. researchgate.net
Mechanochemistry: This technique involves using mechanical force to induce chemical reactions, often in the absence of solvents. mdpi.com It represents a promising green alternative to traditional solution-phase synthesis for the preparation of imidazole (B134444) derivatives. mdpi.com
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. ijpsr.com
Future synthetic strategies will likely focus on combining these approaches to create highly efficient and sustainable routes to "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" and its analogs.
Investigation of Unexplored Reactivity Profiles and Chemical Transformations
While the fundamental reactivity of the imidazole core is well-documented, the specific reactivity of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" offers avenues for further investigation. The interplay of the N-amino, cyano, and acetamide (B32628) functionalities can lead to unique chemical behaviors. Future research will likely focus on:
N-Amino Group Functionalization: The N-amino group is a key site for further chemical modification. researchgate.net Exploring its reactivity towards a wider range of electrophiles could yield novel derivatives with diverse properties. researchgate.net The synthesis of various N-aminoimidazole derivatives has been shown to result in compounds with antiretroviral activity, suggesting the therapeutic potential of this class of molecules. nih.gov
Cyano Group Transformations: The cyano group is a versatile functional group that can be converted into various other moieties, such as carboxylic acids, amides, and tetrazoles, each potentially imparting different chemical and biological properties to the parent molecule. acs.orgresearchgate.net 1-Cyanoimidazole, for example, has been utilized as a mild and efficient electrophilic cyanating agent for various nucleophiles. acs.orgnih.gov
Cycloaddition Reactions: Imidazole N-oxides, which can be related to N-aminoimidazoles, can participate in [3+2] cycloaddition reactions, acting as 1,3-dipoles. beilstein-journals.org Investigating the potential for "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" to undergo similar transformations could open up pathways to novel polycyclic systems. beilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions: The imidazole ring can be a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Exploring these reactions could lead to a wide array of novel derivatives with tailored properties.
A deeper understanding of the reactivity of this specific compound will enable the rational design of new molecules with desired functionalities.
Advanced In Vitro Biological System Modeling and Mechanistic Elucidation
To better understand the biological activities of imidazole-acetamide compounds, researchers are moving beyond traditional 2D cell cultures to more sophisticated in vitro models that better mimic human physiology. mdpi.com These advanced models can provide more accurate predictions of a compound's efficacy and toxicity. mdpi.com Key areas of development include:
Organoids and Spheroids: Three-dimensional (3D) cell culture systems, such as organoids and spheroids, provide a more physiologically relevant environment for studying drug effects. These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo.
Organs-on-a-Chip: Microfluidic devices that simulate the functions of human organs offer a powerful platform for pharmacokinetic and pharmacodynamic studies. These "organs-on-a-chip" can be used to model the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a more realistic manner.
High-Throughput Screening (HTS): The use of advanced in vitro cellular models in HTS allows for the rapid screening of large compound libraries to identify new bioactive molecules. mdpi.com This can accelerate the early stages of drug discovery. mdpi.com
By employing these advanced models, researchers can gain deeper insights into the mechanisms of action of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" and its derivatives, leading to a more rational approach to drug design.
Application of Artificial Intelligence and Machine Learning for Predictive Research in Structure-Activity Relationships and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by enabling the rapid analysis of large datasets and the development of predictive models. mit.edunih.gov For imidazole-acetamide compounds, AI and ML can be applied to:
Predictive Synthesis Planning: AI-powered retrosynthesis tools can help chemists design more efficient synthetic routes to target molecules. nih.gov These tools can analyze vast databases of chemical reactions to suggest the most promising synthetic pathways. nih.gov
Structure-Activity Relationship (SAR) Modeling: ML algorithms can be used to build predictive models of the relationship between a compound's chemical structure and its biological activity. nih.govresearchgate.netmdpi.comacs.org These models can help researchers prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.govresearchgate.netmdpi.comacs.org
In Silico Screening: Virtual screening using AI and ML can be used to screen large virtual libraries of compounds to identify those with the highest probability of being active against a particular biological target. This can significantly reduce the time and cost of experimental screening.
The integration of AI and ML into the research workflow for imidazole-acetamide compounds will undoubtedly accelerate the pace of discovery and lead to the development of more effective and safer therapeutic agents.
Discovery of Novel Applications in Interdisciplinary Scientific Domains
The unique structural features of "Acetamide, N-(5-amino-4-cyano-1H-imidazol-1-yl)-" and its derivatives suggest potential applications beyond their currently known biological activities. The imidazole core is a versatile scaffold found in a wide range of biologically active molecules, including anticancer, antifungal, antiviral, and antiparasitic agents. researchgate.netsemanticscholar.orgmdpi.com Future research may uncover novel applications in:
Materials Science: The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes it an attractive building block for the development of new materials, such as metal-organic frameworks (MOFs) and functional polymers.
Catalysis: Imidazole-based compounds can act as catalysts or ligands in a variety of organic transformations. Further exploration of their catalytic activity could lead to the development of new and more efficient catalytic systems.
Chemical Sensing: The electronic properties of the imidazole ring can be modulated by the presence of different substituents, making it a potential platform for the development of chemical sensors for the detection of specific analytes.
Interdisciplinary collaborations will be key to unlocking the full potential of this class of compounds in these and other emerging scientific domains.
Addressing Current Challenges and Limitations in the Academic Research of Imidazole-Acetamide Compounds
Despite the significant progress in the field, several challenges and limitations remain in the academic research of imidazole-acetamide compounds. Addressing these challenges will be crucial for advancing the field.
Synthesis of Substituted Imidazoles: While numerous methods exist for the synthesis of the imidazole core, the regioselective synthesis of highly substituted imidazoles can still be challenging. acs.orgnih.gov Developing new synthetic methodologies that allow for precise control over the substitution pattern on the imidazole ring is an ongoing area of research. acs.orgnih.gov
Understanding Mechanisms of Action: For many bioactive imidazole-acetamide compounds, the precise molecular mechanism of action is not fully understood. Elucidating these mechanisms is essential for the rational design of more potent and selective compounds.
Overcoming Drug Resistance: In the context of antimicrobial and anticancer drug development, the emergence of drug resistance is a major challenge. Designing new imidazole-acetamide derivatives that can overcome existing resistance mechanisms is a critical area of research.
Improving Pharmacokinetic Properties: Many promising drug candidates fail in clinical trials due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Optimizing the ADME properties of imidazole-acetamide compounds is crucial for their successful development as therapeutic agents.
By addressing these challenges through concerted research efforts, the scientific community can continue to advance our understanding and application of this important class of chemical compounds.
Q & A
Q. What in vitro and in vivo models are appropriate for evaluating its anticancer potential?
- Methodology : Screen against NCI-60 cancer cell panels and validate hits in xenograft models (e.g., BALB/c mice). Mechanistic studies include Western blotting (apoptosis markers like Bcl-2/Bax) and cell cycle analysis (PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
